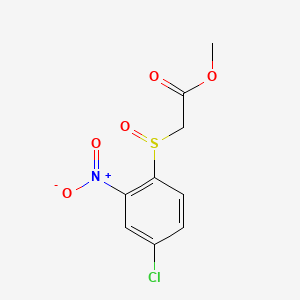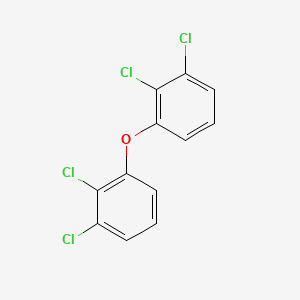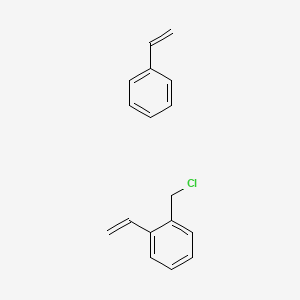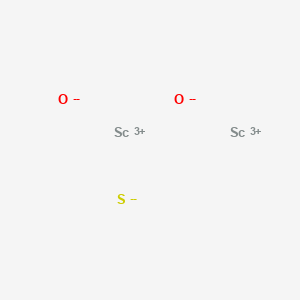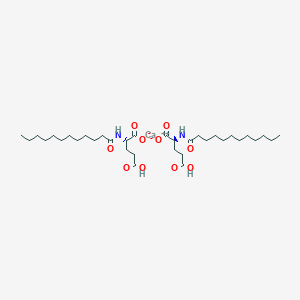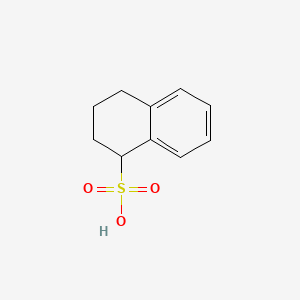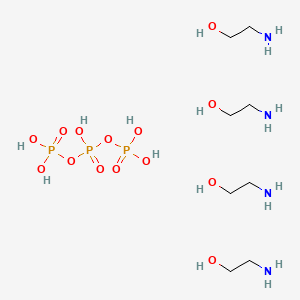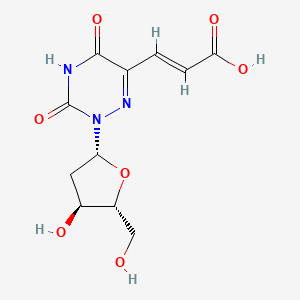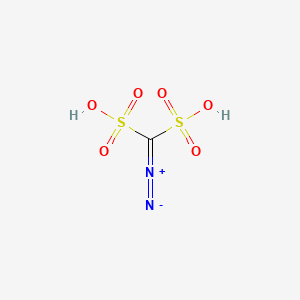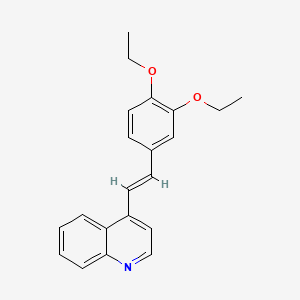
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring. This particular compound features a vinyl group attached to the quinoline core, which is further substituted with a 3,4-diethoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. This method provides good yields of quinoline derivatives.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated quinoline derivative reacts with a vinyl-substituted aryl compound in the presence of a palladium catalyst.
Substitution with the 3,4-Diethoxyphenyl Group: The final step involves the substitution of the vinyl group with the 3,4-diethoxyphenyl group, which can be achieved through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and broad applications in medicinal chemistry.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the 3,4-diethoxyphenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Properties
CAS No. |
2859-51-0 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[(E)-2-(3,4-diethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C21H21NO2/c1-3-23-20-12-10-16(15-21(20)24-4-2)9-11-17-13-14-22-19-8-6-5-7-18(17)19/h5-15H,3-4H2,1-2H3/b11-9+ |
InChI Key |
ZWRCEPPNYROZCA-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



